{3-Chloro-2-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl}amine
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Overview
Description
{3-Chloro-2-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl}amine is a useful research compound. Its molecular formula is C18H20ClN3O and its molecular weight is 329.8g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The synthesis of novel compounds, including those structurally related to "{3-Chloro-2-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl}amine," often involves complex reactions that yield derivatives with potential antimicrobial, anticancer, and other biological activities. For example, the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives demonstrate the chemical versatility and potential utility of these compounds in developing new treatments (Bektaş et al., 2007). Similarly, the synthesis, characterization, and biological screening of newer carbazole conjugates underline the ongoing interest in exploring the therapeutic potential of novel organic compounds (Verma et al., 2022; Sharma et al., 2014).
Antimicrobial and Anticancer Properties
Research into the biological activities of these compounds has identified significant antimicrobial and anticancer properties. Notably, certain derivatives have shown potent activity against a range of microorganisms and cancer cell lines, highlighting their potential as leads for the development of new therapeutic agents. For instance, novel 1,3,4-thiadiazole amide derivatives containing piperazine exhibited inhibitory effects against specific bacterial strains, demonstrating their potential in addressing antimicrobial resistance (Xia, 2015). Similarly, 1,2,4-triazine derivatives bearing a piperazine amide moiety were investigated for their anticancer activities, revealing promising antiproliferative effects against breast cancer cells (Yurttaş et al., 2014).
Neuroleptic and CNS Potential
Several studies have explored the potential central nervous system (CNS) applications of compounds structurally related to "this compound." These investigations have identified compounds with neuroleptic-like activity, contributing valuable insights into the design of new drugs for neurological disorders. For example, a series of 3-phenyl-2-piperazinyl-5H-1-benzazepines were synthesized and evaluated for potential neuroleptic activity, revealing compounds with promising effects (Hino et al., 1988).
Mechanism of Action
Target of Action
Similar compounds often interact with proteins or enzymes in the body, altering their function and leading to therapeutic effects .
Mode of Action
It’s known that compounds of this nature often work by binding to their target proteins or enzymes, thereby modifying their activity .
Biochemical Pathways
Similar compounds can influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
A related compound was found to exhibit decent pharmacokinetic properties and is suitable for use in vivo .
Result of Action
The effects would likely depend on the compound’s specific targets and the biochemical pathways it influences .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can often affect the action of similar compounds .
Properties
IUPAC Name |
[4-(2-amino-6-chlorophenyl)piperazin-1-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O/c1-13-5-7-14(8-6-13)18(23)22-11-9-21(10-12-22)17-15(19)3-2-4-16(17)20/h2-8H,9-12,20H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMSTHZNYPEYQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=CC=C3Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.